

Two-Dimensional Calcium Selenide: A Prospective Technical Guide to Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Calcium selenide	
Cat. No.:	B072165	Get Quote

Disclaimer: The following technical guide is a prospective analysis based on theoretical predictions and analogies with experimentally realized two-dimensional (2D) materials. Currently, there is a lack of experimental literature on the synthesis and characterization of 2D **Calcium Selenide** (CaSe). The information presented herein is intended to stimulate research and provide a foundational framework for future experimental investigations.

Introduction

The advent of graphene has catalyzed a paradigm shift in materials science, leading to the exploration of a vast library of two-dimensional materials with unique electronic, optical, and mechanical properties.[1] Among these, 2D chalcogenides, particularly selenides, have garnered significant attention for their potential in next-generation electronics, optoelectronics, and energy applications. This guide focuses on the prospective applications of a hitherto experimentally unexplored material: two-dimensional **Calcium Selenide** (CaSe).

Calcium Selenide, in its bulk form, is a semiconductor known for its luminescent properties.[2] By reducing its dimensionality to a single or few atomic layers, it is theoretically posited that 2D CaSe will exhibit quantum confinement effects, leading to a modulation of its electronic band structure and the emergence of novel properties. This guide provides a comprehensive overview of the predicted properties of monolayer CaSe, proposes potential synthesis and characterization methodologies, and explores its promising applications based on computational studies of analogous 2D II-VI and alkaline earth chalcogenides.[3][4][5]

Predicted Properties of Monolayer CaSe

Based on first-principles calculations of similar 2D materials, the following table summarizes the predicted properties of monolayer CaSe. These values are extrapolations and require experimental validation.

Property	Predicted Value/Characteristic	Reference Analogy
Electronic Properties		
Crystal Structure	Hexagonal (Graphene-like) or low-buckled honeycomb	[3]
Band Gap	Direct, in the range of 2.0 - 3.0 eV	[3][6][7]
Carrier Mobility	Moderate electron and hole mobility	General prediction for 2D semiconductors
Optical Properties		
Optical Absorption	Strong absorption in the visible and near-ultraviolet spectrum	[3]
Photoluminescence	Expected to exhibit photoluminescence due to direct band gap	[8]
Mechanical Properties		
Young's Modulus	Predicted to be lower than transition metal dichalcogenides	General trend for alkaline earth chalcogenides
Flexibility	High, characteristic of 2D materials	[1]
Thermal Properties		
Thermal Conductivity	Predicted to be low	General trend for 2D materials with heavy elements

Proposed Experimental Protocols

The synthesis of 2D CaSe has not yet been reported. However, established methods for other 2D selenides can be adapted.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition is a promising bottom-up approach for synthesizing high-quality, large-area 2D materials.[9][10]

Objective: To synthesize monolayer or few-layer CaSe on a suitable substrate.

Precursors:

- Calcium precursor: A volatile organometallic calcium compound (e.g., calcium bis(2,2,6,6-tetramethyl-3,5-heptanedionate)) or a simple calcium salt.
- Selenium precursor: Diethyl selenide or elemental selenium powder.

Substrate: Sapphire (Al₂O₃), silicon with a silicon dioxide layer (Si/SiO₂), or hexagonal boron nitride (h-BN).

Methodology:

- The substrate is placed in the center of a two-zone tube furnace.
- The calcium precursor is placed in the first heating zone, and the selenium precursor is placed upstream in a separate heating zone.
- The furnace is purged with an inert gas (e.g., Argon) to remove oxygen and moisture.
- The temperature of the substrate is raised to the growth temperature (predicted to be in the range of 500-800 °C).
- The calcium and selenium precursors are heated to their respective sublimation/decomposition temperatures, and their vapors are carried to the substrate by the inert gas flow.

- The precursors react on the substrate surface to form CaSe nuclei, which then grow into 2D flakes or a continuous film.
- After the desired growth time, the furnace is cooled down to room temperature under the inert gas flow.

Diagram of a Proposed CVD Synthesis Workflow for 2D CaSe

Click to download full resolution via product page

Caption: A proposed workflow for the synthesis of 2D CaSe via CVD.

Liquid Phase Exfoliation (LPE)

Liquid Phase Exfoliation is a top-down method that involves the sonication of bulk layered crystals in a suitable solvent to produce 2D nanosheets.[11][12][13][14][15]

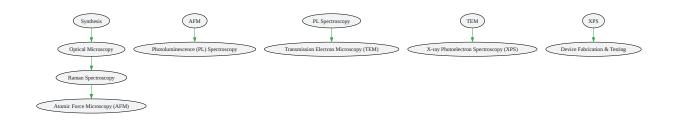
Objective: To produce a stable dispersion of few-layer CaSe nanosheets.

Starting Material: High-purity bulk CaSe powder.

Solvent: A solvent with a surface tension that matches that of CaSe is required. N-methyl-2-pyrrolidone (NMP) and isopropanol are common choices for other 2D materials.

Methodology:

- Bulk CaSe powder is added to the chosen solvent in a vial.
- The mixture is subjected to probe sonication in an ice bath for several hours to prevent overheating. The ultrasonic waves provide the energy to overcome the van der Waals forces


between the CaSe layers, leading to exfoliation.

- The resulting dispersion is centrifuged at a low speed to remove any remaining bulk material and large aggregates.
- The supernatant, containing the exfoliated CaSe nanosheets, is carefully collected.
- Further centrifugation at higher speeds can be used to size-select the nanosheets.

Characterization Workflow

A standard workflow for the characterization of synthesized 2D CaSe would involve a combination of microscopic and spectroscopic techniques to determine its structural, electronic, and optical properties.[1][16][17][18][19]

Diagram of a Characterization Workflow for 2D Materials

Click to download full resolution via product page

Caption: A typical workflow for the characterization of 2D materials.

Potential Applications

Based on its predicted properties, 2D CaSe could be a promising candidate for a variety of applications.

Optoelectronics

With a predicted direct band gap in the visible to near-UV range, monolayer CaSe could be utilized in various optoelectronic devices:

- Light Emitting Diodes (LEDs): The direct band gap would allow for efficient radiative recombination of electron-hole pairs, leading to light emission.
- Photodetectors: The strong light absorption in the visible spectrum makes it suitable for detecting photons.
- Solar Cells: While a single material is unlikely to form a complete solar cell, 2D CaSe could be a component in a heterostructure-based photovoltaic device.

Electronics

As a semiconductor with moderate predicted carrier mobility, 2D CaSe could be used as the channel material in field-effect transistors (FETs). Its atomically thin nature would allow for excellent electrostatic gate control, a key requirement for next-generation electronic devices.

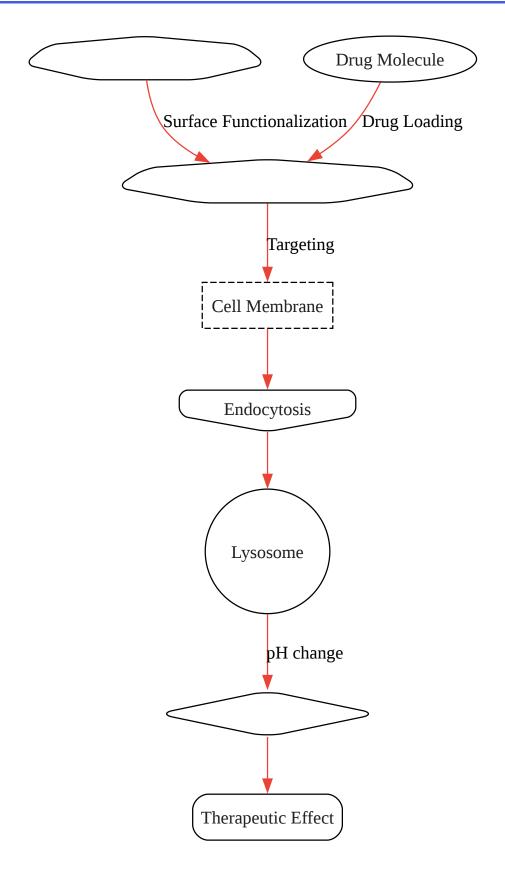
Catalysis

Two-dimensional materials possess a high surface-to-volume ratio, making them attractive for catalytic applications. The surface of 2D CaSe could potentially catalyze various chemical reactions, although specific catalytic activities would need to be investigated.

Biomedical Applications

The unique properties of 2D nanomaterials are being explored for various biomedical applications, including drug delivery and bioimaging.[8][20][21][22][23][24]

 Drug Delivery: The high surface area of 2D CaSe nanosheets could allow for the loading of drug molecules. Surface functionalization would be necessary to improve biocompatibility and target specific cells.


Check Availability & Pricing

• Bioimaging: If 2D CaSe exhibits strong photoluminescence, it could be used as a fluorescent probe for cellular imaging.

Diagram of a Potential Signaling Pathway for 2D CaSe in Drug Delivery

Click to download full resolution via product page

Caption: A potential mechanism for targeted drug delivery using 2D CaSe.

Conclusion and Outlook

While the experimental realization of two-dimensional **Calcium Selenide** remains a future endeavor, theoretical predictions and analogies with similar materials suggest a promising landscape of potential applications. Its predicted direct band gap, semiconducting nature, and high surface area make it a compelling candidate for research in optoelectronics, nanoelectronics, catalysis, and biomedicine. This prospective guide aims to provide a foundational roadmap for researchers to embark on the synthesis, characterization, and exploration of this novel 2D material. The successful fabrication of 2D CaSe would not only add a new member to the growing family of two-dimensional materials but also open up new avenues for scientific discovery and technological innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Single-layer materials Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses, Structures and Properties of Alkali and Alkaline Earth Metal Diamond-Like Compounds Li2MgMSe4 (M = Ge, Sn) PMC [pmc.ncbi.nlm.nih.gov]
- 6. First principles study on thickness dependent structural and electronic properties unveiling the growth and stability o... [ouci.dntb.gov.ua]
- 7. First principles study on thickness dependent structural and electronic properties unveiling the growth and stability of 2D layered II–VI semiconducting compounds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Two-Dimensional Transition Metal Dichalcogenides: Synthesis, Biomedical Applications and Biosafety Evaluation [frontiersin.org]
- 9. Synthesis of high quality two-dimensional materials via chemical vapor deposition PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

- 10. A mini-review focusing on ambient-pressure chemical vapor deposition (AP-CVD) based synthesis of layered transition metal selenides for energy storage ... Materials Advances (RSC Publishing) DOI:10.1039/D2MA00091A [pubs.rsc.org]
- 11. Preparation of Liquid-exfoliated Transition Metal Dichalcogenide Nanosheets with Controlled Size and Thickness: A State of the Art Protocol PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Liquid-phase exfoliation of 2D transition metal dichalcogenide nanosheets in water [kth.diva-portal.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.aip.org [pubs.aip.org]
- 18. azom.com [azom.com]
- 19. mdpi.com [mdpi.com]
- 20. Two-dimensional nanomaterials induced nano-bio interfacial effects and biomedical applications in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nano-bio interfaces effect of two-dimensional nanomaterials and their applications in cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biomedical application of 2D nanomaterials in neuroscience PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Advancing piezoelectric 2D nanomaterials for applications in drug delivery systems and therapeutic approaches Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Two-Dimensional Calcium Selenide: A Prospective Technical Guide to Potential Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072165#potential-applications-of-two-dimensional-case]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com